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Compound of Interest

6-bromo-1-methyl-1H-
Compound Name:
pyrazolo[4,3-bjpyridine

Cat. No.: B1519349

An In-depth Technical Guide to the Solubility Profile of 6-bromo-1-methyl-1H-pyrazolo[4,3-
b]pyridine

Executive Summary

6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a substituted heterocyclic compound
belonging to the pyrazolopyridine class. This molecular scaffold is of significant interest in
medicinal chemistry and drug discovery due to its structural similarity to natural purines, which
allows derivatives to act as antagonists in various biological processes, including as kinase
inhibitors for anticancer applications. Despite its relevance, a critical gap exists in the public
domain regarding the experimental solubility data for this specific molecule. Solubility is a
cornerstone of drug development, profoundly influencing a compound's bioavailability,
formulation, and overall therapeutic potential.

This guide provides a comprehensive analysis of the predicted physicochemical properties of
6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine and its implications for solubility. In the
absence of experimental data, we provide a robust, step-by-step protocol for determining
kinetic solubility—a standard in early-stage drug discovery. Furthermore, we discuss the
broader context of solubility challenges within the pyrazolopyridine family and touch upon
potential enhancement strategies, equipping researchers with the foundational knowledge and
practical tools required for their work.
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Physicochemical Profile and Solubility Prediction

Direct experimental solubility data for 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is not
readily available in scientific literature or chemical databases. However, we can predict its likely
behavior by examining its chemical structure and the properties of closely related analogs.

The core structure, a fused pyrazole and pyridine ring system, is generally hydrophobic. The
addition of a bromine atom further increases its lipophilicity. While the methyl group slightly
increases molecular weight and lipophilicity, it critically removes a hydrogen bond donor site
present in the parent molecule, 6-bromo-1H-pyrazolo[4,3-b]pyridine, which is expected to

decrease its solubility in agueous media.
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Property

Value
(Predicted/Calculat
ed)

Significance for
Solubility

Source

Molecular Formula

C7HeBrNs

The elemental
composition of the -

molecule.

Molecular Weight

212.05 g/mol

Higher molecular
weight can sometimes
negatively correlate
with solubility.

CAS Number

749930-37-8

A unique identifier for
this chemical

substance.

Predicted LogP

~1.9-22

LogP (octanol-water
partition coefficient)
measures lipophilicity.
Avalue >1 suggests
poor aqueous Inferred
solubility. This is an

estimation based on

the unmethylated

analog's LogP of 1.72.

Predicted TPSA

30.7 A2

Topological Polar
Surface Area (TPSA)
correlates with
hydrogen bonding
capacity. A lower
TPSA, as seen in an
isomer, suggests
reduced potential for
interaction with polar

solvents like water.

Hydrogen Bond
Donors

The methylation at the  Inferred

N1 position removes
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the N-H donor site.
The lack of donors
severely limits
interactions with

water.

The nitrogen atoms in

Hydrogen Bond the ring system can
3 Inferred
Acceptors accept hydrogen
bonds.

Expert Insight: The combination of a LogP value nearing 2, a complete lack of hydrogen bond
donors, and a relatively low polar surface area strongly indicates that 6-bromo-1-methyl-1H-
pyrazolo[4,3-b]pyridine is likely a poorly soluble compound in aqueous physiological buffers.
This is a common characteristic for many pyrazole and pyrazolopyridine derivatives, which
often present challenges in biopharmaceutical profiling.

Recommended Protocol: Kinetic Solubility
Assessment via Turbidimetry

Given the absence of public data, experimental determination is necessary. The following
protocol describes a robust, high-throughput method for assessing kinetic solubility, which
measures the concentration at which a compound precipitates from a solution when added
from a high-concentration DMSO stock. This is the standard assay used in early drug discovery
to flag potential solubility liabilities.

Causality Behind Experimental Choices:

 Why DMSO Stock? Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of
dissolving a vast range of organic compounds, even those that are highly insoluble in water.
Starting with a high-concentration DMSO stock (e.g., 10-20 mM) is standard practice as it
ensures the compound is fully solvated before its introduction into the aqueous buffer.

» Why Phosphate-Buffered Saline (PBS)? PBS at pH 7.4 is used to mimic physiological
conditions, providing data that is more relevant to a compound's behavior in the body than
data from pure water.
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o Why Turbidimetry/Nephelometry? These methods provide a rapid and quantitative measure
of insolubility. As the compound precipitates, it forms fine particles that scatter light. A

nephelometer or plate reader capable of measuring turbidity can detect this light scatter,
pinpointing the exact concentration at which precipitation occurs.

Experimental Workflow Diagram
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Phase 1: Preparation

1. Prepare 10 mM Stock 2. Dispense PBS (pH 7.4)

in 100% DMSO into 96-well plate

Phase 2: Assay Execution
3. Transfer DMSO stock to PBS

(e.g., 2 yL into 198 pL)
to create top concentration

4., Perform 1:1 Serial Dilution
across the plate

5. Incubate (e.g., 2h at RT)
with shaking to allow equilibration

Phase 3: Data Analysis

6. Read Turbidity
at ~620 nm

7. Plot Turbidity vs. Concentration

8. Calculate Solubility Limit
(Concentration at onset of signal increase)
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 To cite this document: BenchChem. [6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine solubility
data]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1519349#6-bromo-1-methyl-1h-pyrazolo-4-3-b-
pyridine-solubility-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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